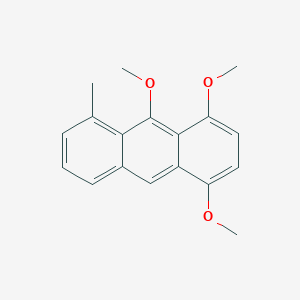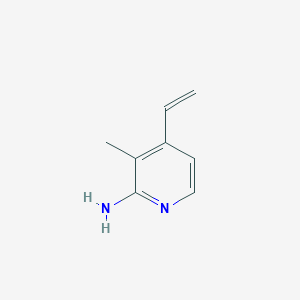
5-Bromo-2-ethyl-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethyl-3-methoxypyridine is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a methoxy group at the 3rd position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-3-methoxypyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-ethyl-3-methoxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-ethyl-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-substituted-2-ethyl-3-methoxypyridine derivatives.
Oxidation: Formation of 2-ethyl-3-methoxypyridine-5-carboxylic acid.
Reduction: Formation of 2-ethyl-3-methoxypyridine.
Applications De Recherche Scientifique
5-Bromo-2-ethyl-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ethyl-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the ethyl group at the 2nd position.
2-Ethyl-3-methoxypyridine: Lacks the bromine atom at the 5th position.
5-Bromo-2-ethylpyridine: Lacks the methoxy group at the 3rd position.
Uniqueness
5-Bromo-2-ethyl-3-methoxypyridine is unique due to the combination of the bromine atom, ethyl group, and methoxy group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
1241752-51-1 |
|---|---|
Formule moléculaire |
C8H10BrNO |
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
5-bromo-2-ethyl-3-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-3-7-8(11-2)4-6(9)5-10-7/h4-5H,3H2,1-2H3 |
Clé InChI |
IVIIWYPLAWVPBA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)


![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)








